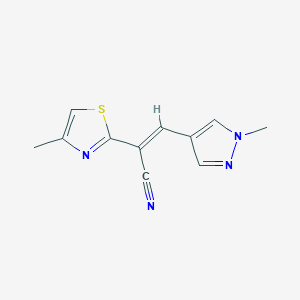
2-(1,2-dihydroacenaphthylen-5-ylamino)-N,N-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1,2-dihydroacenaphthylen-5-ylamino)-N,N-dimethylpropanamide, commonly known as DAPTA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DAPTA belongs to the family of amide compounds and has been found to exhibit promising antiviral and anticancer properties.
作用机制
DAPTA works by binding to the CCR5 receptor on the surface of the host cell membrane. This receptor is used by several viruses, including HIV-1, to enter the host cell. By binding to the CCR5 receptor, DAPTA prevents the virus from entering the host cell, thereby inhibiting viral replication. In addition to its antiviral activity, DAPTA also induces apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
DAPTA has been found to exhibit minimal toxicity in vitro and in vivo. It has been shown to be well-tolerated in animal models and has not exhibited any significant adverse effects. DAPTA has also been found to be stable in biological fluids and can be administered orally or intravenously.
实验室实验的优点和局限性
One of the main advantages of DAPTA is its potent antiviral and anticancer activity. It has been found to be effective against several viruses and cancer cell lines, making it a promising candidate for further development. However, one of the limitations of DAPTA is its relatively low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to determine the optimal dosage and administration route for DAPTA.
未来方向
There are several future directions for the research and development of DAPTA. One potential application of DAPTA is in the treatment of COVID-19, as it has been found to exhibit potent activity against SARS-CoV, a related virus. In addition, DAPTA has also been found to exhibit activity against several other viruses, including influenza A virus, making it a promising candidate for the development of broad-spectrum antiviral drugs. Further studies are also needed to determine the optimal dosage and administration route for DAPTA, as well as its potential applications in the treatment of cancer and other diseases.
合成方法
The synthesis of DAPTA involves the reaction of 2-(1,2-dihydroacenaphthylen-5-ylamino)-N,N-dimethylpropanamide with various reagents. One of the most commonly used methods for synthesizing DAPTA is the reaction of 2-(1,2-dihydroacenaphthylen-5-ylamino)-N,N-dimethylpropanamide with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in the presence of a catalyst such as trifluoroacetic acid (TFA). The reaction proceeds at room temperature, and the product is obtained in high yield.
科学研究应用
DAPTA has been extensively studied for its antiviral and anticancer properties. It has been found to exhibit potent activity against several viruses, including HIV-1, SARS-CoV, and influenza A virus. DAPTA works by inhibiting the fusion of the virus with the host cell membrane, thereby preventing viral entry into the host cell. In addition to its antiviral properties, DAPTA has also been found to exhibit potent anticancer activity. It works by inducing apoptosis (programmed cell death) in cancer cells, thereby inhibiting their growth and proliferation.
属性
IUPAC Name |
2-(1,2-dihydroacenaphthylen-5-ylamino)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-11(17(20)19(2)3)18-15-10-9-13-8-7-12-5-4-6-14(15)16(12)13/h4-6,9-11,18H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQXGHPICLYCDBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)NC1=CC=C2CCC3=C2C1=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![3-(4,5,6,7-tetrahydro-1H-indazol-3-yl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B7455337.png)
![4-[2-[methyl-[(2-methylphenyl)methyl]amino]acetyl]spiro[1H-quinoxaline-3,1'-cyclopentane]-2-one](/img/structure/B7455346.png)
![7-[(4-Benzyl-5-cyclopropyl-1,2,4-triazol-3-yl)sulfanylmethyl]-2-ethyl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7455361.png)

![1-[(2-Fluorophenyl)methyl]-1-methyl-3-phenylurea](/img/structure/B7455367.png)
![3-[(2-Ethylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7455386.png)
![N-[3-(benzimidazol-1-yl)propyl]-2-(4-methylphenyl)acetamide](/img/structure/B7455400.png)

![1-benzyl-N-[1-(4-imidazol-1-ylphenyl)ethyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7455407.png)